6-methyl-2,3-dihydro-1H-indene-1-carbonitrile
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Overview
Description
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound belonging to the indene family It is characterized by a fused ring system consisting of a benzene ring and a cyclopentene ring, with a nitrile group attached to the carbon atom at the 1-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-1-indanone with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and dehydration steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products Formed
Oxidation: Formation of 6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: Formation of 6-methyl-2,3-dihydro-1H-indene-1-amine.
Substitution: Formation of various substituted indene derivatives depending on the reagents used.
Scientific Research Applications
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-1H-indene-1-carbonitrile
- 6-methyl-1H-indene-1-carbonitrile
- 2,3-dihydro-1H-indene-1-carboxylic acid
Uniqueness
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the presence of both a nitrile group and a methyl group at specific positions on the indene ring system. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-2-3-9-4-5-10(7-12)11(9)6-8/h2-3,6,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPNTWIBLREJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2C#N)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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